{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
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Overview
Description
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
{3-[(tert-Butoxycarbonyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid, which may influence its chemical behavior.
Uniqueness
The presence of the cyclopropyl group and the Boc protecting group in {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid makes it unique compared to other similar compounds.
Properties
IUPAC Name |
2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(12-4-5-12)9-11-6-7-16(8-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASDOXYUFXDXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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